molecular formula C10H22O4 B155963 Tripropylene glycol monomethyl ether CAS No. 25498-49-1

Tripropylene glycol monomethyl ether

Cat. No.: B155963
CAS No.: 25498-49-1
M. Wt: 206.28 g/mol
InChI Key: GVZNXUAPPLHUOM-UHFFFAOYSA-N
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Description

Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tripropylene glycol monomethyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .

Comparison with Similar Compounds

Tripropylene glycol monomethyl ether can be compared with other glycol ethers such as:

These comparisons highlight the unique properties of this compound that make it suitable for specific industrial and research applications.

Properties

CAS No.

25498-49-1

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol

InChI

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3

InChI Key

GVZNXUAPPLHUOM-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)OCC(C)OC

Canonical SMILES

CC(CO)OC(C)COC(C)COC

boiling_point

468 °F at 760 mm Hg (USCG, 1999)
243 °C

density

0.965 (USCG, 1999)
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

flash_point

232 °F (USCG, 1999)
121 °C c.c.

melting_point

-110 °F (USCG, 1999)
-77.8 °C

10213-77-1
25498-49-1

physical_description

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant

solubility

Solubility in water: miscible

Synonyms

PPG-3 methyl ether
tripropylene glycol methyl ethe

vapor_density

Relative vapor density (air = 1): 7.1

vapor_pressure

Vapor pressure, Pa at 20 °C: 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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